(1R)-Perindopril-d4 t-Butylamine Salt: An In-Depth Technical Guide for Advanced Bioanalytical Applications
(1R)-Perindopril-d4 t-Butylamine Salt: An In-Depth Technical Guide for Advanced Bioanalytical Applications
This technical guide provides a comprehensive analysis of (1R)-Perindopril-d4 t-Butylamine Salt, a critical reagent in modern drug metabolism and pharmacokinetic (DMPK) studies. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis rationale, and, most importantly, the field-proven application of this stable isotope-labeled internal standard. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for generating robust and reliable bioanalytical data.
The Imperative of Stable Isotope-Labeled Standards in Bioanalysis
Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, indicated for the treatment of hypertension and stable coronary artery disease.[1] It is a prodrug that is hydrolyzed in vivo to its active metabolite, perindoprilat.[2] Accurate and precise quantification of perindopril and perindoprilat in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The inherent variability of biological samples and the multi-step nature of sample preparation can introduce significant errors in quantification.
To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by mass spectrometry.[3] (1R)-Perindopril-d4 t-Butylamine Salt is the deuterated analog of perindopril, where four hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to the analyte of interest but has a different mass, allowing for its distinct detection by a mass spectrometer.[4] The co-elution of the analyte and the SIL-IS during chromatography ensures that they experience the same matrix effects and any loss during sample processing, leading to a highly accurate and precise measurement of the analyte concentration.[3]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an analytical standard is fundamental to method development and ensuring its proper storage and handling.
| Property | Value | Reference(s) |
| Chemical Name | (2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine | [5] |
| Synonyms | Perindopril-d4 erbumine, Perindopril-d4 (erbumine) | [5] |
| CAS Number | 1356929-59-3 | [6] |
| Molecular Formula | C₂₃H₃₉D₄N₃O₅ | [7] |
| Molecular Weight | 445.63 g/mol | [5] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 126-128°C (for non-deuterated form) | [7] |
| Solubility | Soluble in Chloroform, Methanol, Water | [7] |
| Storage | -20°C | [7] |
Synthesis and Isotopic Labeling Strategy
The synthesis of (1R)-Perindopril-d4 follows the established synthetic routes for perindopril, with the key modification being the use of a deuterated starting material. The industrial synthesis of perindopril typically involves the peptide coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[3][4] To introduce the deuterium labels, a deuterated N-alanyl starting material is utilized.[4]
The final step in the preparation of the salt form involves reacting the free acid of Perindopril-d4 with tert-butylamine in a suitable solvent, such as ethyl acetate, followed by crystallization.[8]
Caption: General synthetic pathway for (1R)-Perindopril-d4 t-Butylamine Salt.
High-Throughput Bioanalytical Workflow: A Self-Validating System
The following section details a robust UPLC-MS/MS method for the quantification of perindoprilat (the active metabolite) in human plasma, employing (1R)-Perindopril-d4 as the internal standard. This workflow is designed for high-throughput analysis and adheres to the principles of regulatory guidelines for bioanalytical method validation.[9][10]
Experimental Protocol
Objective: To accurately and precisely quantify perindoprilat in human plasma using a validated UPLC-MS/MS method.
Materials and Reagents:
-
Perindoprilat reference standard
-
(1R)-Perindopril-d4 t-Butylamine Salt (as a source of Perindopril-d4)
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Perchloric acid
-
Ultrapure water
Instrumentation:
-
UPLC system coupled with a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Sciex API 5500)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of perindoprilat and (1R)-Perindopril-d4 in methanol.
-
Prepare a series of working standard solutions of perindoprilat by serial dilution of the stock solution with a mixture of methanol and water.
-
Prepare a working internal standard solution of (1R)-Perindopril-d4.
-
-
Calibration Standards and Quality Controls:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range (e.g., 0.2 - 40 ng/mL).[11]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample (unknown, calibration standard, or QC), add 40 µL of the (1R)-Perindopril-d4 internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 40 µL of 14% perchloric acid to precipitate the plasma proteins.[11]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient elution to ensure separation from endogenous plasma components.
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitor the following precursor → product ion transitions:
-
Perindoprilat: m/z 341.2 → 172.1
-
Perindopril-d4: m/z 373.2 → 98.1 (Note: The fragmentation of the deuterated standard may differ slightly, and the most stable and intense product ion should be chosen during method development).
-
-
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both perindoprilat and (1R)-Perindopril-d4.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of perindoprilat in the unknown samples from the calibration curve.
-
Mass Fragmentation and the Rationale for MRM Transitions
The choice of MRM transitions is critical for the selectivity and sensitivity of the assay. In the positive ESI mode, perindoprilat is readily protonated to form the precursor ion [M+H]⁺ at m/z 341.2. Upon collision-induced dissociation (CID) in the collision cell of the mass spectrometer, this precursor ion fragments into characteristic product ions. A common and stable product ion for perindoprilat is observed at m/z 172.1, which corresponds to a specific fragment of the molecule.
For the deuterated internal standard, (1R)-Perindopril-d4, the precursor ion will be observed at m/z 373.2 ([M+D]⁺ or [M-H+D+H]⁺ depending on the exchangeable protons). The fragmentation pattern will be similar to the unlabeled compound, but the resulting product ions containing the deuterium labels will have a corresponding mass shift. The selection of a unique and intense product ion for the internal standard is a key step in method development.
Caption: MRM fragmentation for perindoprilat and its deuterated internal standard.
Authoritative Grounding and Regulatory Compliance
The bioanalytical method described herein is designed to be validated in accordance with the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][12] Full validation of the method should be performed to assess its linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability. The use of a stable isotope-labeled internal standard like (1R)-Perindopril-d4 is strongly recommended by these regulatory bodies to ensure the reliability of the data submitted in support of new drug applications.[1]
Conclusion
(1R)-Perindopril-d4 t-Butylamine Salt is an indispensable tool for the accurate and precise quantification of perindopril and its active metabolite in biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis. The distinct mass of the deuterated standard allows for its selective detection by mass spectrometry, enabling the correction of matrix effects and other sources of variability. The implementation of a robust and validated bioanalytical method using (1R)-Perindopril-d4 as an internal standard, as detailed in this guide, provides a self-validating system that generates high-quality, defensible data for pharmacokinetic and clinical studies, ultimately contributing to the successful development of new pharmaceutical products.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
- Garofolo, F., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 231-236.
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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